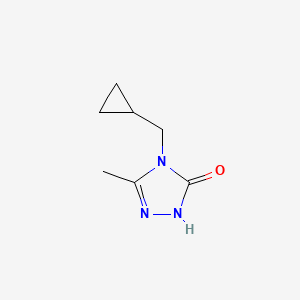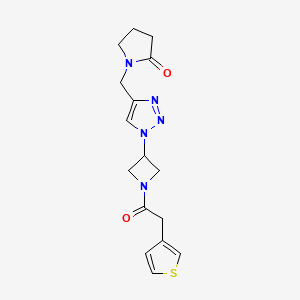
1-((1-(1-(2-(thiophène-3-yl)acétyl)azétidin-3-yl)-1H-1,2,3-triazol-4-yl)méthyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La structure du composé peut être optimisée pour des effets pharmacologiques spécifiques, tels que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athérosclérotiques .
- Par exemple, le suprofène (un anti-inflammatoire non stéroïdien) contient un squelette thiophène substitué en position 2, tandis que l'articaïne (utilisée comme bloqueur des canaux sodiques voltage-dépendants et anesthésique dentaire) présente un thiophène trisubstitué en positions 2,3,4 .
- Les molécules à base de thiophène jouent un rôle crucial dans l'électronique organique. Elles contribuent au développement de semi-conducteurs organiques, de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED) .
- Les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion en chimie industrielle et en science des matériaux .
- Les chercheurs emploient diverses méthodes de synthèse pour obtenir des dérivés du thiophène. Les principales réactions comprennent les synthèses de Gewald, Paal-Knorr, Fiesselmann et Hinsberg .
- Des dérivés spécifiques du thiophène présentent une activité antimicrobienne. Par exemple, des dérivés d'éthyl-2-(benzylidèneamino)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate ont été synthétisés et caractérisés .
Chimie médicinale et développement de médicaments
Semi-conducteurs organiques et électronique
Inhibition de la corrosion
Stratégies de synthèse et hétérocyclisation
Propriétés antimicrobiennes
Propriétés
IUPAC Name |
1-[[1-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-15-2-1-4-19(15)7-13-8-21(18-17-13)14-9-20(10-14)16(23)6-12-3-5-24-11-12/h3,5,8,11,14H,1-2,4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCGJEQNBKVKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)
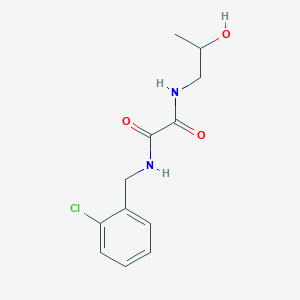
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide](/img/structure/B2551083.png)
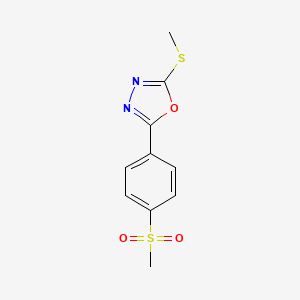
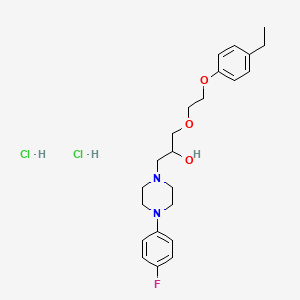
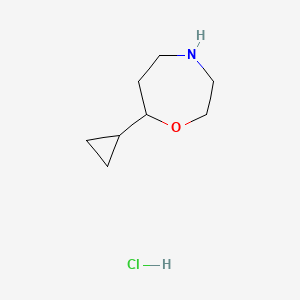
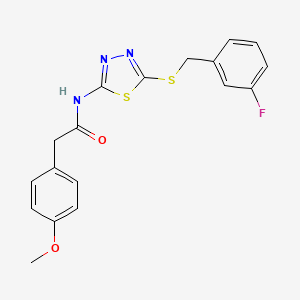

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)
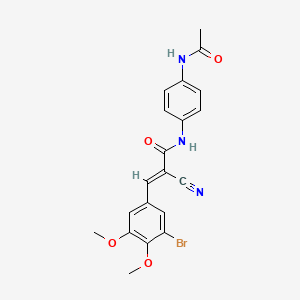
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)
![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)
